

# FNDR-20123 Demonstrates Comparable Killing Kinetics to Pyrimethamine in Preclinical Studies

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## Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

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[City, State] – [Date] – A new preclinical study reveals that **FNDR-20123**, a novel histone deacetylase (HDAC) inhibitor, exhibits a parasite killing rate comparable to the established antimalarial drug pyrimethamine. These findings position **FNDR-20123** as a promising candidate for further development in the fight against malaria, particularly in the context of emerging drug resistance.

The research, published in Malaria Journal, directly compared the in vitro killing kinetics of **FNDR-20123** against Plasmodium falciparum, the deadliest species of malaria parasite. The study found that while **FNDR-20123**'s speed of action was similar to that of pyrimethamine, it demonstrated a faster killing profile than atovaquone, another commonly used antimalarial.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

**FNDR-20123** is a first-in-class, orally active antimalarial HDAC inhibitor.<sup>[4]</sup><sup>[5]</sup> It targets the parasite's epigenetic machinery, a different mechanism of action from many existing antimalarials, including pyrimethamine, which inhibits dihydrofolate reductase (DHFR). This distinct mechanism suggests that **FNDR-20123** could be effective against parasite strains that have developed resistance to current DHFR inhibitors. The compound has shown activity against all resistant strains tested to date.

## Comparative Killing Kinetics

The in vitro killing profile of **FNDR-20123** was assessed against the 3D7 strain of Plasmodium falciparum and compared with pyrimethamine and other antimalarial agents. The following table summarizes the key findings from the study by Potluri et al. (2020).

Time Point	% Parasite Viability (FNDR-20123)	% Parasite Viability (Pyrimethamine)
0h	100%	100%
24h	Data not available in abstract	Data not available in abstract
48h	Comparable to Pyrimethamine	Comparable to FNDR-20123
72h	Data not available in abstract	Data not available in abstract
96h	Data not available in abstract	Data not available in abstract

Note: The specific quantitative data from the time-course experiment was not available in the abstracts of the searched articles. The comparison is based on the qualitative description from the study by Potluri et al., 2020, which states the killing profile is "comparable to pyrimethamine."

## Experimental Protocols

The in vitro killing kinetics were determined using a standardized parasite reduction ratio assay. A summary of the methodology is provided below.

### Parasite Culture and Synchronization:

- Plasmodium falciparum (3D7 strain) was cultured in human erythrocytes at a defined hematocrit.
- Parasite cultures were synchronized to the ring stage to ensure a homogenous starting population for the assay.

### Drug Exposure:

- Synchronized ring-stage parasites were exposed to **FNDR-20123** and pyrimethamine at a concentration equivalent to 10 times their respective 50% inhibitory concentrations (IC50).

- The drug-containing media was refreshed every 24 hours for the duration of the experiment.

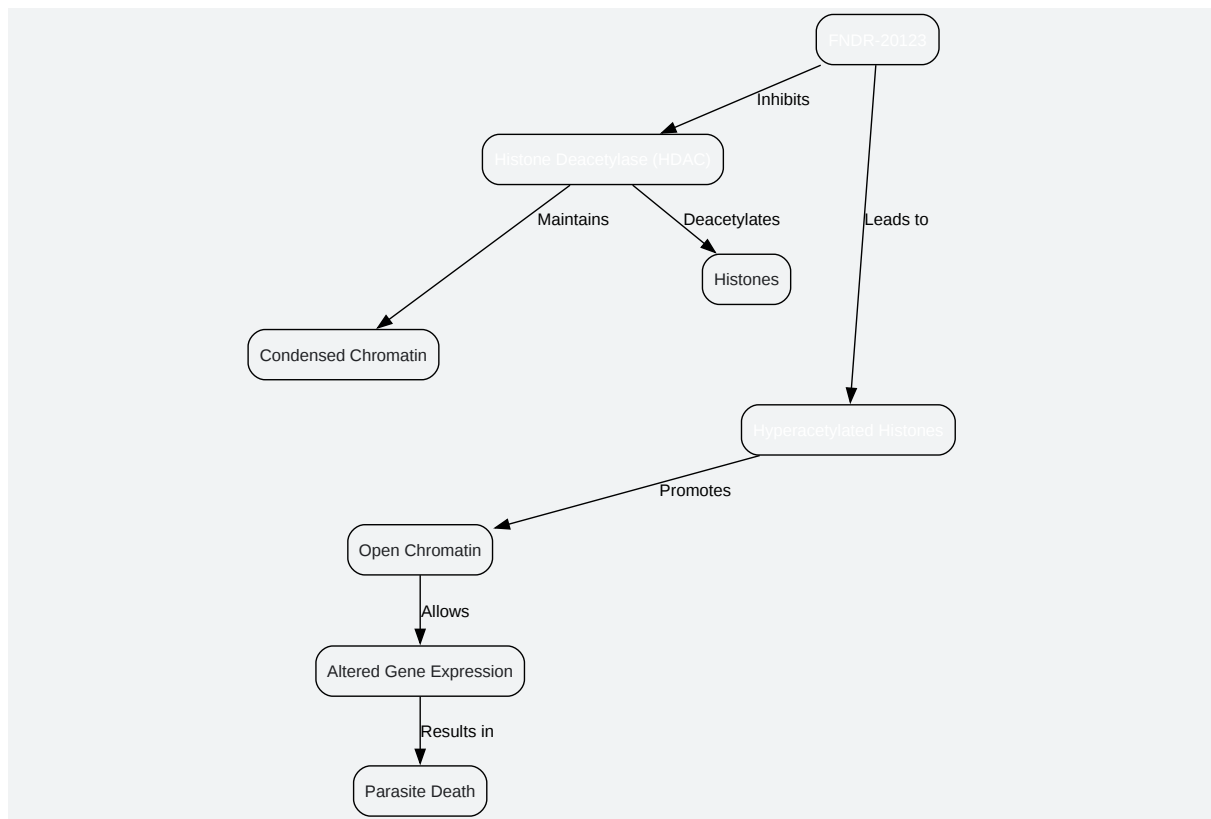
#### Viability Assessment:

- At various time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots of the treated parasite culture were collected.
- The number of viable parasites in each aliquot was quantified using a limiting dilution method, where the treated parasites are serially diluted and cultured in fresh red blood cells to determine the concentration at which parasite regrowth occurs.
- The percentage of viable parasites at each time point was calculated relative to the initial parasite count at time 0.

## Mechanism of Action and Signaling Pathways

**FNDR-20123** and pyrimethamine target distinct essential pathways in the malaria parasite.

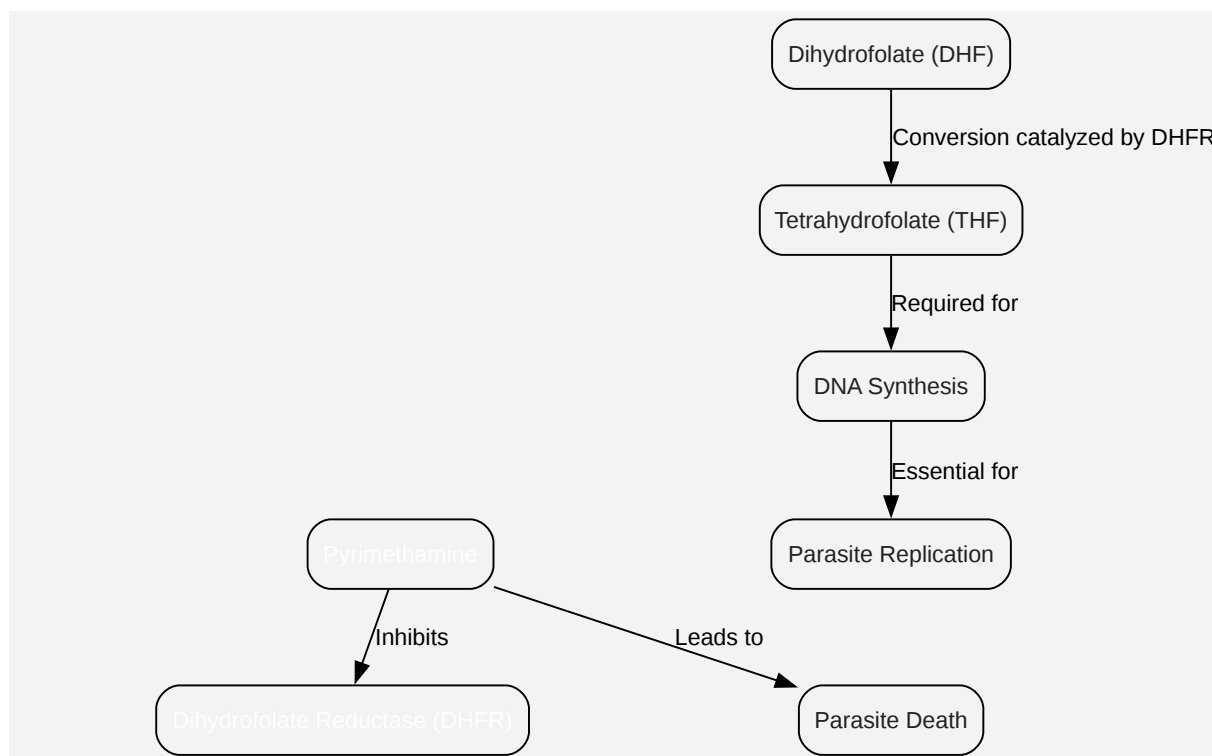
**FNDR-20123** is an HDAC inhibitor that leads to hyperacetylation of histones, altering gene expression and ultimately causing parasite death.



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Caption: **FND-20123** inhibits HDAC, leading to histone hyperacetylation and parasite death.

Pyrimethamine inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, which is crucial for DNA synthesis.

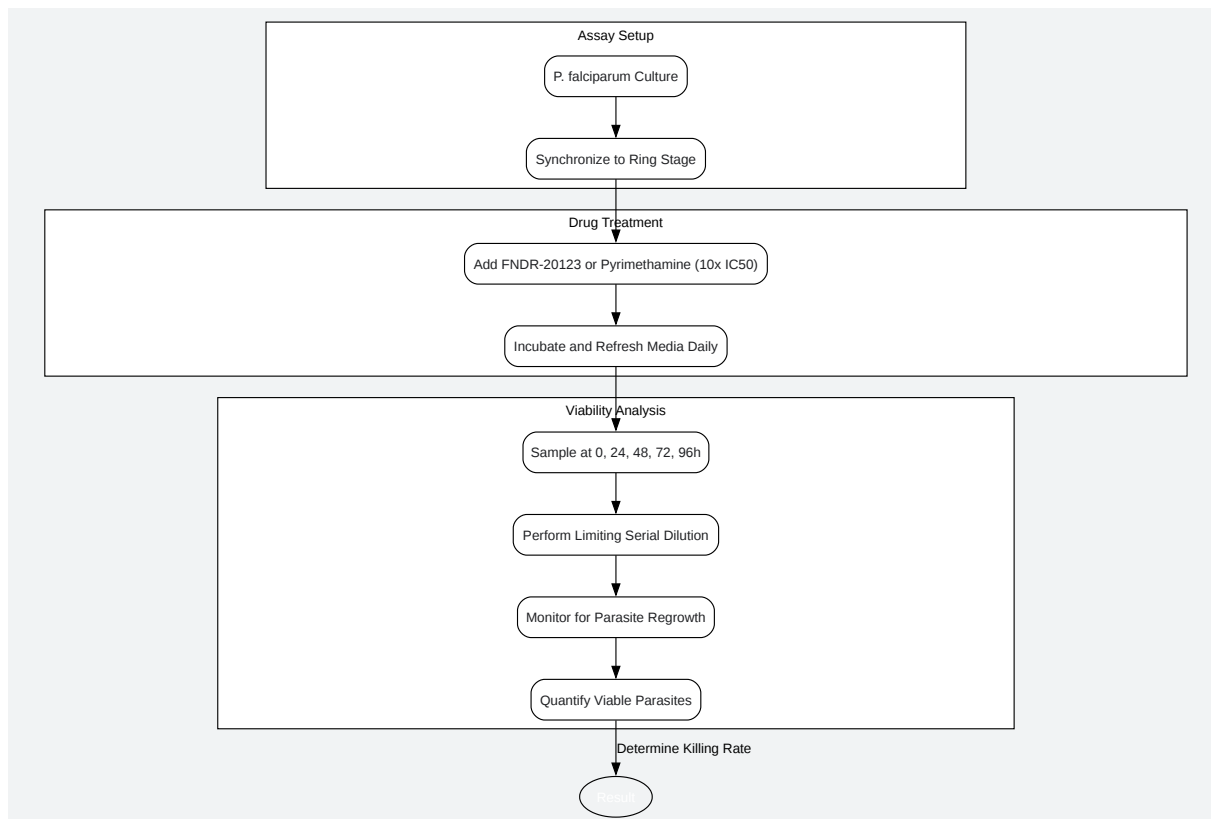


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Caption: Pyrimethamine blocks the folic acid pathway by inhibiting DHFR, halting DNA synthesis.

## Experimental Workflow

The following diagram illustrates the general workflow for the in vitro killing kinetics assay.



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Caption: Workflow for determining the in vitro killing kinetics of antimalarial compounds.

The comparable killing kinetics of **FNDR-20123** to the established drug pyrimethamine, combined with its novel mechanism of action, underscores its potential as a valuable new tool in the global effort to combat malaria. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

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- To cite this document: BenchChem. [FNDR-20123 Demonstrates Comparable Killing Kinetics to Pyrimethamine in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144553#fndr-20123-killing-kinetics-compared-to-pyrimethamine]

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